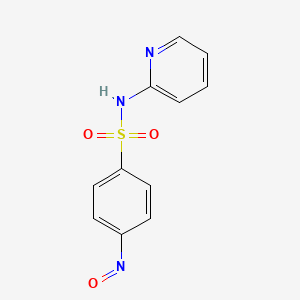![molecular formula C12H24O8S B13444376 a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl](/img/structure/B13444376.png)
a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl: is a compound known for its diverse biomedical applications. It facilitates the study and precise targeting of various diseases associated with cell signaling and metabolic pathways. This compound belongs to the category of monosaccharides and has the molecular formula C12H24O8S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of protecting groups such as acetyl groups to prevent unwanted reactions at the hydroxyl sites.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the original thiol compound.
Substitution: Alkylated derivatives with modified functional groups.
Scientific Research Applications
a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is widely used in biomedical research. It is particularly valuable in the study of cell signaling and metabolic pathways. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Facilitates the study of glycosylation processes and protein-carbohydrate interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets involved in cell signaling pathways. The mercaptoethoxyethoxy group allows for precise targeting and modulation of these pathways, leading to desired biological outcomes. The exact mechanism involves binding to specific receptors or enzymes, altering their activity and downstream signaling events.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl PEG3-thiol
- α-GalNAc-PEG3-Azide
Uniqueness: a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is unique due to its specific functional groups that allow for versatile chemical modifications and precise targeting in biological systems. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C12H24O8S |
|---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O8S/c13-7-8-9(14)10(15)11(16)12(20-8)19-4-3-17-1-2-18-5-6-21/h8-16,21H,1-7H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
PDKKFMVANDDEQS-IIRVCBMXSA-N |
Isomeric SMILES |
C(COCCS)OCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(COCCS)OCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


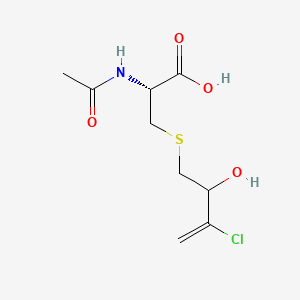
![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
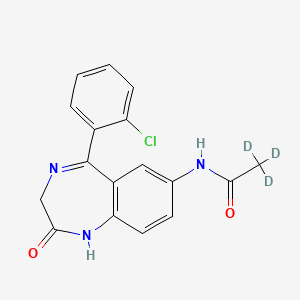

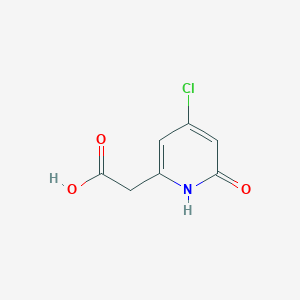
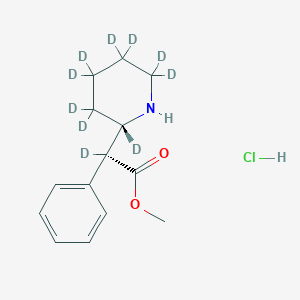
![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
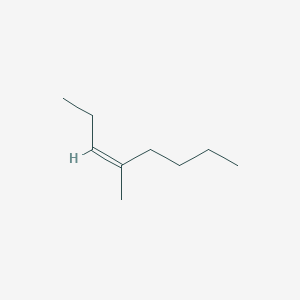
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
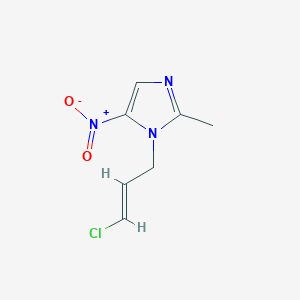
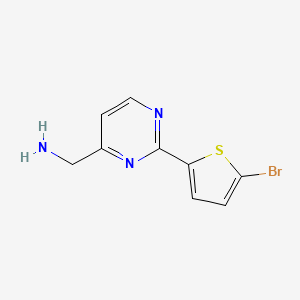
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
